molecular formula C13H17N3O B2903234 rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 1909294-54-7

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B2903234
CAS No.: 1909294-54-7
M. Wt: 231.299
InChI Key: YORAEQHAFXERPL-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, a pyridine ring, and a pyrrolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the cyclopropyl and pyridine groups. Common reagents used in these reactions include cyclopropyl bromide, pyridine-3-carboxaldehyde, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one: Lacks the racemic mixture, leading to different stereochemistry and potentially different biological activities.

    4-(aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-one: Features a different position of the pyridine ring, affecting its chemical and biological properties.

Properties

IUPAC Name

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORAEQHAFXERPL-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.